2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
Description
2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (CAS: 648427-36-5) is a halogenated benzamide derivative with the molecular formula C₁₂H₇Cl₂FN₂O and a molecular weight of 285.10 g/mol . Its structure features a benzamide core substituted with chlorine at position 2, fluorine at position 4, and a 2-chloropyridin-3-yl group as the N-substituent (Figure 1). The compound is identified by ChemSpider ID 2060651 and MDL number MFCD00206498 .
Properties
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-9-6-7(15)3-4-8(9)12(18)17-10-2-1-5-16-11(10)14/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAIODYRNJODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Amination of Pyridine
- Starting from 3-aminopyridine or 3-pyridinecarboxylic acid derivatives, selective chlorination at the 2-position of the pyridine ring is achieved using chlorinating agents under controlled conditions.
- Alternatively, nitration followed by reduction or diazotization can be employed to introduce amino groups and halogens selectively on the pyridine ring.
Cyanation and Aminomethylation Routes
- According to patent US20050250947A1, 2-chloropyridine derivatives can be prepared via cyanation of 3-chloro-2-fluoropyridine using a cyanide source and phase transfer catalysts such as tetraalkylammonium salts in aqueous or solvent-free conditions. This method avoids heavy metal cyanides and harsh reagents, offering a high-yield, environmentally friendly process.
- The cyanopyridine intermediate can then be converted to the corresponding aminomethylpyridine salt, which serves as a key intermediate for further functionalization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyanation | Cyanide source, phase transfer catalyst (e.g., tricaprylylmethylammonium chloride), aqueous or solvent-free | High yield, avoids heavy metals, moderate temperature |
| Aminomethylation | Reduction of cyanopyridine intermediate | Forms aminomethylpyridine hydrochloride salt |
Preparation of 4-Fluorobenzoyl Chloride
- The 4-fluorobenzoyl chloride is typically prepared by chlorination of 4-fluorobenzoic acid using reagents such as thionyl chloride or oxalyl chloride under reflux.
- This acid chloride is a reactive intermediate for amide bond formation.
Coupling Reaction to Form 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
- The key step involves the reaction of the 2-chloropyridin-3-amine (or its salt) with 4-fluorobenzoyl chloride.
- This reaction is generally carried out in an inert solvent such as dichloromethane or chlorinated solvents at low temperatures (-15 to 0 °C) to control the reaction rate and minimize side reactions.
- A base such as triethylamine, diethylamine, or pyridine is added to neutralize the hydrochloric acid formed and drive the reaction to completion.
- After reaction completion, the mixture is washed, dried, and the product is isolated by crystallization or chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amide coupling | 2-chloropyridin-3-amine + 4-fluorobenzoyl chloride, base (triethylamine), solvent (CH2Cl2), 0 to 25 °C | Formation of this compound |
Alternative and Supporting Synthetic Routes
- Nitration of chloropyridine derivatives followed by reduction and diazotization steps can be used to prepare halogenated aminopyridines, which are precursors for the target compound.
- For example, nitration of 4-chloro-2-aminopyridine with nitric and sulfuric acid, followed by diazotization and hydrolysis, yields nitropyridine derivatives that can be further transformed.
- These methods are detailed in patent WO2010089773A2, which describes nitration, diazotization, and amide formation steps under controlled temperature and solvent conditions.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The cyanation process using phase transfer catalysts is preferred industrially due to its environmental benefits and operational simplicity.
- Avoidance of heavy metal cyanides reduces toxic waste and simplifies purification.
- Control of temperature during amide coupling is critical to prevent side reactions such as hydrolysis or over-chlorination.
- Use of bases like triethylamine ensures neutralization of HCl and improves yield.
- Purification typically involves solvent extraction, drying over anhydrous sodium sulfate, and crystallization from ethyl acetate or similar solvents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Physicochemical Properties :
- Safety Profile : Classified under GHS hazard statements H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation). Precautionary measures include wearing protective equipment (P280) and rinsing eyes (P305+P351+P338) .
Comparison with Structurally Similar Compounds
The compound belongs to a class of halogenated benzamides and pyridine derivatives. Below is a detailed comparison with key analogs:
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide is a halogenated benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H8Cl2FN2O. The compound features a chloropyridine moiety linked to a benzamide framework, which enhances its lipophilicity and biological activity due to the presence of halogen atoms. The structure can undergo hydrolysis and electrophilic substitution reactions, leading to various derivatives with potentially altered biological activities.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes or receptors, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it may inhibit key enzymes involved in cell proliferation and survival.
- Signaling Pathways : Research indicates that similar compounds can interact with proteins involved in critical signaling pathways, such as the hedgehog signaling pathway, which is implicated in tumor growth and proliferation.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways. For instance, halogenated benzamides are known to disrupt pathways that promote cancer cell proliferation.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms are under investigation, but they likely involve modulation of apoptotic pathways and cell cycle regulation.
Antibacterial Activity
Additionally, there is emerging evidence regarding the antibacterial properties of this compound:
- Synergistic Effects : Research has shown that this compound can enhance the efficacy of existing antibiotics when used in combination therapies. For example, studies indicated synergistic effects when combined with ciprofloxacin against Klebsiella pneumoniae strains, suggesting its potential as an adjunctive treatment option .
Research Applications
The compound's unique properties make it a valuable candidate for various scientific research applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in drug development targeting cancer and bacterial infections. |
| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes involved in disease processes. |
| Protein-Ligand Interactions | Explored for its interactions with proteins that regulate critical biological functions. |
| Agrochemical Development | Potential applications in developing agrochemicals with enhanced efficacy. |
Q & A
Q. What are the key structural features of 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide, and how do they influence reactivity?
Answer: The compound contains a benzamide backbone substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 4, respectively. The pyridine ring at the N-position is further substituted with a chlorine atom at position 2. These substituents affect electronic distribution, steric hindrance, and hydrogen-bonding capacity. For example:
Q. What synthetic strategies are commonly used to prepare this compound?
Answer: The synthesis typically involves coupling a substituted benzoyl chloride (e.g., 2-chloro-4-fluorobenzoyl chloride) with 2-chloro-3-aminopyridine. Key steps include:
Activation of the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide bond formation under anhydrous conditions (e.g., dichloromethane, DCM) with a base like triethylamine (TEA) to scavenge HCl .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. What analytical methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm for pyridine/benzamide) .
- HPLC : Ensures purity (>95%) using a C18 column with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (285.099 g/mol) and isotopic Cl/F patterns .
Q. What safety precautions are required when handling this compound?
Answer:
- Hazards : Skin/eye irritation (H317/H319), requiring PPE (gloves, goggles) .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?
Answer: Critical variables include:
Q. How should researchers resolve contradictions in solubility data across literature sources?
Answer: Reported solubility discrepancies (e.g., in DMSO vs. ethanol) may arise from:
- Purity variations : Impurities (e.g., residual salts) alter solubility profiles.
- Measurement methods : Use standardized protocols (e.g., shake-flask method with UV quantification) .
- Temperature/pH : Document experimental conditions rigorously .
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound?
Answer: Modifications to the benzamide or pyridine moieties influence bioactivity:
| Modification | Observed Effect | Reference |
|---|---|---|
| Fluorine → Chlorine | Increased lipophilicity enhances blood-brain barrier penetration . | |
| Pyridine → Triazole | Reduced cytotoxicity but lower receptor affinity . |
Q. What are the degradation pathways under physiological conditions?
Answer:
- Hydrolysis : Amide bond cleavage at pH < 3 or pH > 10 generates 2-chloro-4-fluorobenzoic acid and 2-chloro-3-aminopyridine .
- Oxidation : CYP450 enzymes metabolize the pyridine ring to N-oxide derivatives .
Q. How can computational modeling guide the design of derivatives with improved properties?
Answer:
Q. What assays are suitable for evaluating its bioactivity in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
